molecular formula C19H18ClNO4 B2401130 N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide CAS No. 851452-58-9

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide

Cat. No.: B2401130
CAS No.: 851452-58-9
M. Wt: 359.81
InChI Key: QQPZDSQLEDTJRI-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide (CAS 851452-58-9) is a high-purity chemical intermediate offered for research and development purposes. This compound, with a molecular weight of 359.81 g/mol and a defined LogP value, is part of a class of molecules featuring the 1,3-benzodioxole scaffold, which is frequently explored in medicinal chemistry for the synthesis of various biologically active heterocycles . Its structure includes a chloroacetamide group and a prop-2-en-1-yloxy (allyloxy) benzyl moiety, making it a versatile building block for further chemical modifications, such as nucleophilic substitution reactions or cyclization studies . Researchers utilize this and related N-benzylacetamide derivatives as key precursors in the development of compounds for investigating therapeutic targets . As a handling precaution, this product is classified as harmful and may cause skin, eye, and respiratory irritation . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-2-9-23-16-6-4-3-5-14(16)12-21(19(22)11-20)15-7-8-17-18(10-15)25-13-24-17/h2-8,10H,1,9,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPZDSQLEDTJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CN(C2=CC3=C(C=C2)OCO3)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851452-58-9
Record name N-(1,3-dioxaindan-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Chloroacetamide Derivatives in Agrochemicals

Chloroacetamides are widely used as herbicides due to their inhibition of very-long-chain fatty acid (VLCFA) synthesis. Key comparisons:

Compound Name Substituents Application Key Properties Reference
Target Compound Benzodioxol, propenyloxybenzyl Unknown (hypothesized) High lipophilicity (logP ~3.5 estimated)
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide Dimethylphenyl, methoxyethyl Herbicide (imazosulfuron) Moderate water solubility, soil persistence
Alachlor 2,6-Diethylphenyl, methoxymethyl Herbicide High volatility, broad-spectrum activity

Key Differences :

  • The target compound’s benzodioxol group may confer resistance to oxidative metabolism compared to alachlor’s simpler aromatic ring .
  • The propenyloxy substituent could enhance reactivity (e.g., Michael addition) compared to methoxy or methyl groups in analogs .

Benzodioxol-Containing Acetamides

Benzodioxol rings are common in bioactive molecules due to their stability and electron-rich nature:

Compound Name Substituents Application Key Findings Reference
Target Compound Chloro, propenyloxybenzyl Hypothesized inhibitor Potential CNS activity (benzodioxol moiety)
2-(2H-1,3-Benzodioxol-5-ylamino)-N-(propan-2-yl)acetamide Amino, isopropyl Unknown Higher solubility (amino group)

Structural Insights :

Propenyloxy-Substituted Bioactive Molecules

The propenyloxy group appears in diverse contexts, from agrochemicals to peptide derivatives:

Compound Name Core Structure Application Role of Propenyloxy Group Reference
Target Compound Chloroacetamide Unknown Potential reactive site or steric bulk
(2S)-2-({(2S)-2-Benzamido-3-[4-(prop-2-en-1-yloxy)phenyl]propanoyl}amino)-3-phenylpropyl acetate Peptide derivative Drug candidate Enhances lipophilicity
N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,3-dioxaidan-5-amine hydrochloride Benzylamine Building block Facilitates covalent binding

Functional Role :

  • The propenyloxy group may serve as a prodrug moiety, enabling targeted release upon oxidation .

Acetamide-Based Pharmaceuticals

Acetamide linkages are critical in enzyme inhibitors and receptor modulators:

Compound Name Structure Application Mechanism Reference
Target Compound Chloroacetamide Unknown Potential covalent inhibitor
N-Cyclohexyl-2-phenyl-2-{N-[3-(dioxaborolan)benzyl]acetamido}acetamide Boron-containing Protease inhibitor Reversible binding via boron
N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide Peptide mimetic Antiviral Non-covalent target engagement

Comparative Analysis :

  • The target’s chlorine atom may enable irreversible enzyme inhibition, contrasting with boronates’ reversible binding .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide, also referred to by its CAS number 851452-58-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16ClNO3C_{16}H_{16}ClNO_3, with a molar mass of approximately 305.76 g/mol. The structure features a benzodioxole moiety, which is known for various biological activities, and a chloroacetamide group that may contribute to its pharmacological effects.

PropertyValue
IUPAC NameThis compound
CAS Number851452-58-9
Molecular FormulaC16H16ClNO3C_{16}H_{16}ClNO_3
Molar Mass305.76 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell proliferation and survival pathways.

  • Kinase Inhibition : Similar compounds have shown efficacy as inhibitors of MEK1/2 kinases, leading to reduced proliferation in various leukemia cell lines. For instance, an analogue demonstrated an IC50 value of approximately 0.3 µM against MV4-11 cells, indicating potent anti-leukemic activity .
  • Signal Transduction : The compound may interfere with signaling pathways that regulate cell growth and survival, particularly by modulating the MAPK pathway which is crucial in cancer biology.

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MV4-11 (Leukemia)0.3MEK1/2 inhibition
MOLM13 (Leukemia)1.2MEK1/2 inhibition
ARO (BRAF mutant melanoma)10G0/G1 arrest

Case Studies and Research Findings

Research has highlighted several case studies where compounds similar to this compound have been effective in treating specific types of cancer:

  • Acute Biphenotypic Leukemia : In a study involving acute biphenotypic leukemia cells, treatment with a related compound led to significant reductions in cell viability, correlating with decreased phosphorylation of ERK1/2 and downstream effectors .
  • Xenograft Models : Animal studies using xenograft models demonstrated that administration of similar compounds resulted in dose-dependent tumor growth inhibition, suggesting potential for therapeutic applications in oncology .

Q & A

Q. What are the established synthetic pathways for this compound, and what critical parameters affect reaction efficiency?

The synthesis involves multi-step reactions starting from 1,3-benzodioxole derivatives and chloroacetamide precursors. Key steps include:

  • Amide coupling : Use coupling agents like DCC in anhydrous DMF under nitrogen to prevent hydrolysis of the chloroacetamide group .
  • Alkylation : React with 2-(prop-2-en-1-yloxy)benzyl chloride in the presence of K₂CO₃ to control pH (8–9) and minimize side reactions .
  • Optimized conditions : Temperature (0–5°C for amide formation), stoichiometry (1:1.2 molar ratio of benzodioxole to chloroacetyl chloride), and reaction time (12–18 hours) . Purity is monitored via TLC and HPLC (>95% intermediate purity required) .

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

A multi-technique approach ensures accuracy:

  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ within 2 ppm accuracy) .
  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key protons (e.g., benzodioxole methylene at δ 5.95–6.05 ppm; allyloxy protons at δ 4.85–5.25 ppm) .
  • HPLC : Reverse-phase C18 column with acetonitrile/water gradient (retention time reproducibility ±0.2 minutes) .
  • DSC : Analyzes crystallinity via melting endotherms (ΔHfusion >100 J/g expected) .

Q. How should initial biological screening be designed to evaluate potential bioactivity?

  • Target selection : Prioritize assays relevant to benzodioxole derivatives (e.g., COX-2 inhibition, serotonin receptor modulation) .
  • Dose-response curves : Test concentrations from 1 nM–100 µM in triplicate across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .
  • Control experiments : Include vehicle controls and reference compounds (e.g., celecoxib for COX-2 assays) .

Advanced Research Questions

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues (e.g., Tyr385, Val523) should show hydrogen bonding with the acetamide group .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzodioxole moiety in hydrophobic pockets .
  • QSAR modeling : Corate substituent effects (e.g., Hammett σ values) with IC₅₀ data to guide structural optimization .

Q. How can researchers resolve contradictory cytotoxicity data between in vitro and ex vivo models?

  • Stability studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS every 6 hours .
  • Cellular uptake assays : Compare intracellular concentrations using ¹⁴C-labeled compound and scintillation counting .
  • Metabolic profiling : Use liver microsomes from different species (e.g., human vs. rat) to identify species-specific metabolites .

Q. What experimental designs optimize structure-activity relationships (SAR) for the benzodioxole-acetamide core?

  • Modular synthesis :
Region ModifiedExamplesAssay Focus
BenzodioxoleNitro, methoxy groupsCOX-2 inhibition
ChloroacetamideBromo/fluoro analogsSolubility/logP
AllyloxybenzylPropyl/propargyl linkersMembrane permeability
  • Parallel screening : Test all variants in SPR (binding affinity) and functional assays (e.g., IL-6 suppression) .

Q. How do solvent polarity and proticity influence reaction outcomes during synthesis?

  • Polar aprotic solvents : DMF enhances nucleophilicity of intermediates but risks hydrolysis at >40°C .
  • Solvent screening : Compare yields in THF (low polarity, 55% yield) vs. DMSO (high polarity, 72% yield) for alkylation steps .
  • Additives : Use molecular sieves (3Å) in DMF to scavenge water and improve amide coupling efficiency .

Data Contradiction Analysis

Q. Why might NMR and HRMS data conflict in confirming molecular identity?

  • Isotopic patterns : HRMS distinguishes ³⁵Cl/³⁷Cl isotopic peaks (3:1 ratio), while NMR may miss halogen splitting in crowded spectra .
  • Tautomerism : Keto-enol tautomerism in the acetamide group can shift NMR signals but not affect HRMS .
  • Resolution : Use 700 MHz NMR with cryoprobes and tandem MS (MS/MS) to resolve ambiguities .

Methodological Recommendations

  • Synthetic reproducibility : Document all parameters (e.g., cooling rate during crystallization) to ensure batch consistency .
  • Assay validation : Pre-treat cell lines with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to standardize metabolic activity .
  • Data reporting : Include raw chromatograms (HPLC), NMR integration values, and docking scores in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-chloro-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.